1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine

Medicinal Chemistry Process Chemistry Regioisomer Analysis

This item is the definitive N1‑(cyclopropylmethyl)‑1H‑1,2,3‑triazol‑4‑amine, a regioselectively functionalized scaffold indispensable for constructing the JAK1‑selective inhibitor filgotinib (JAK1 IC₅₀ = 10 nM, 81‑fold selectivity over JAK3). Unlike generic triazol‑4‑amine surrogates, the cyclopropylmethyl substituent is a critical pharmacophoric element; its replacement with trifluoromethane yields altered JAK inhibition profiles. The free base (store at 2–8 °C) and room‑temperature‑stable hydrochloride salt (CAS 2344685‑78‑3) provide flexibility for different synthetic protocols. Choose this compound to ensure fidelity to patented filgotinib routes and to enable unambiguous SAR exploration of the cyclopropane pocket.

Molecular Formula C6H10N4
Molecular Weight 138.17
CAS No. 1499909-91-9
Cat. No. B3378943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine
CAS1499909-91-9
Molecular FormulaC6H10N4
Molecular Weight138.17
Structural Identifiers
SMILESC1CC1CN2C=C(N=N2)N
InChIInChI=1S/C6H10N4/c7-6-4-10(9-8-6)3-5-1-2-5/h4-5H,1-3,7H2
InChIKeyHFFCZPCRWZNOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine (CAS 1499909-91-9): Core Building Block for JAK Inhibitor Synthesis and Heterocyclic Chemistry


1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine (CAS 1499909-91-9) is a substituted 1,2,3-triazol-4-amine featuring a cyclopropylmethyl group at the N1 position of the triazole ring . This compound serves as a versatile small molecule scaffold and has been explicitly identified in multiple patent filings as a key intermediate in the synthesis of filgotinib (GLPG0634), a highly selective JAK1 inhibitor in clinical development for rheumatoid arthritis, Crohn's disease, and ulcerative colitis [1][2]. The molecular formula is C₆H₁₀N₄ with a molecular weight of 138.17 g/mol .

Why Generic 1,2,3-Triazol-4-amine Analogs Cannot Replace 1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine in Filgotinib Synthesis and Structure-Activity Studies


Generic substitution of 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine with structurally similar 1,2,3-triazol-4-amine derivatives is not viable due to the compound's precise role as a regioselectively functionalized intermediate in patented filgotinib synthetic routes [1][2]. The cyclopropylmethyl group at the N1 position is not merely a substituent but a critical pharmacophoric element that contributes to the JAK1 selectivity profile of the final drug substance; replacement of the cyclopropane moiety with trifluoromethane has been shown to produce alternative JAK inhibition profiles rather than equivalent activity [3]. Furthermore, the N1 regiochemistry is essential, as the N2-substituted isomer (2-(cyclopropylmethyl)-2H-1,2,3-triazol-4-amine) represents a distinct chemical entity with different physicochemical properties and would not map to the same synthetic pathway . The hydrochloride salt form offers solubility and handling advantages over the free base, making it the preferred form for certain downstream transformations .

Quantitative Differentiation of 1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine: Direct Comparative Evidence Versus Closest Analogs


Regioisomeric Specificity: N1-Cyclopropylmethyl Substitution Defines Filgotinib Intermediate Identity Versus N2 Isomer

The target compound 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine (CAS 1499909-91-9) is the N1-substituted regioisomer, whereas the N2-substituted analog 2-(cyclopropylmethyl)-2H-1,2,3-triazol-4-amine (CAS 2137564-30-6) represents a distinct chemical entity. Both share the molecular formula C₆H₁₀N₄ and molecular weight of 138.17 g/mol, but differ in substitution position on the triazole ring . The N1 regiochemistry is essential for correct mapping to the filgotinib synthetic pathway described in U.S. Patent Applications US20200062744A1 and US20220185810A1 [1][2].

Medicinal Chemistry Process Chemistry Regioisomer Analysis

Pharmacophoric Contribution of Cyclopropylmethyl Group to JAK1 Selectivity Profile in Filgotinib

Filgotinib (GLPG0634), which incorporates the cyclopropylmethyl-triazol-amine scaffold, demonstrates JAK1 IC₅₀ = 10 nM, JAK2 IC₅₀ = 28 nM, JAK3 IC₅₀ = 810 nM, and TYK2 IC₅₀ = 116 nM [1]. The cyclopropane moiety contributes to this selectivity profile; a 2021 medicinal chemistry study replaced the cyclopropane with trifluoromethane (compounds B1-B4) and triazolopyridine with imidazopyrazine, producing altered JAK inhibition patterns [2]. This demonstrates that the cyclopropylmethyl-containing scaffold is not functionally interchangeable with other substituents in JAK inhibitor design.

JAK Inhibition Structure-Activity Relationship Drug Design

Salt Form Differentiation: Hydrochloride Salt Versus Free Base for Solubility and Handling

The target compound is available as both free base (CAS 1499909-91-9) and hydrochloride salt (CAS 2344685-78-3). The hydrochloride form enhances aqueous solubility and stability relative to the free amine . The free base is typically supplied as a powder with 95% purity and requires sealed dry storage at 2-8°C , whereas the hydrochloride salt offers room temperature storage stability and is supplied as a powder .

Process Chemistry Formulation Analytical Chemistry

Unsubstituted Parent Compound Lacks Regiospecific N1 Functionalization Required for Downstream Chemistry

The unsubstituted parent compound 1H-1,2,3-triazol-4-amine (CAS 2016-88-8) lacks the cyclopropylmethyl group at the N1 position, which is essential for the downstream condensation and cyclization steps described in filgotinib patents [1][2]. The target compound can be prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using cyclopropylmethyl azide and appropriate alkyne precursors .

Synthetic Methodology Building Block Chemistry Click Chemistry

Defined Research and Industrial Application Scenarios for 1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine Based on Quantitative Evidence


Synthesis of Filgotinib (GLPG0634) and JAK1-Selective Analogs

The compound serves as a key intermediate in patented synthetic routes to filgotinib, a JAK1-selective inhibitor with JAK1 IC₅₀ = 10 nM and 81-fold selectivity over JAK3 [1][2]. This scenario applies to process chemistry laboratories developing generic filgotinib or optimizing synthetic routes, as well as medicinal chemistry groups designing next-generation JAK1 inhibitors using the cyclopropylmethyl-triazol-amine scaffold [3][4].

Structure-Activity Relationship Studies of Cyclopropane-Containing JAK Inhibitors

The cyclopropylmethyl group is a critical pharmacophoric element whose replacement with trifluoromethane yields compounds with altered JAK inhibition profiles [1]. This scenario is directly applicable to medicinal chemistry teams conducting SAR studies to map the contribution of the cyclopropane moiety to JAK isoform selectivity and overall potency [2].

Regioisomer-Controlled Triazole Chemistry and Click Chemistry Method Development

The N1-substituted target compound (CAS 1499909-91-9) and its N2-substituted isomer (CAS 2137564-30-6) provide a regioisomer pair for method development and analytical validation [1][2]. This scenario applies to analytical chemistry laboratories developing HPLC methods for regioisomer separation and synthetic chemistry groups optimizing CuAAC reaction conditions for selective N1 versus N2 alkylation of triazole scaffolds [3].

Salt Form Optimization for Solubility-Dependent Synthetic Steps

Selection between the free base (CAS 1499909-91-9, storage at 2-8°C) and hydrochloride salt (CAS 2344685-78-3, room temperature storage, enhanced aqueous solubility) should be driven by the specific requirements of the downstream synthetic protocol [1][2]. This scenario is relevant to process chemists optimizing reaction conditions where solubility or stability of the intermediate impacts yield and reproducibility [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.